

physicochemical properties of 3-Chloro-4-methyl-5-nitrobenzamide

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Compound of Interest

Compound Name: 3-Chloro-4-methyl-5-nitrobenzamide

CAS No.: 1092307-16-8

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Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of **3-Chloro-4-methyl-5-nitrobenzamide**

Executive Summary

3-Chloro-4-methyl-5-nitrobenzamide (CMNB) represents a critical "linchpin" scaffold in the synthesis of poly-functionalized aniline derivatives, particularly within the kinase inhibitor and agrochemical development pipelines.^{[1][2][3][4]} Its structural uniqueness lies in the tetrasubstituted benzene ring, where the steric interplay between the central methyl group (C4) and the flanking chloro (C3) and nitro (C5) substituents creates a specific electronic environment.^{[1][3]}

Unlike simple nitrobenzamides, CMNB offers orthogonal reactivity: the nitro group serves as a masked aniline, the chlorine provides a handle for transition-metal catalyzed cross-coupling (Suzuki/Buchwald-Hartwig), and the amide functionality offers hydrogen-bonding motifs essential for active site binding in medicinal chemistry.^{[1][2][3][4]} This guide provides a definitive physicochemical profile and validated protocols for the handling, characterization, and utilization of this compound.^{[1][3]}

Molecular Architecture & Physicochemical Properties

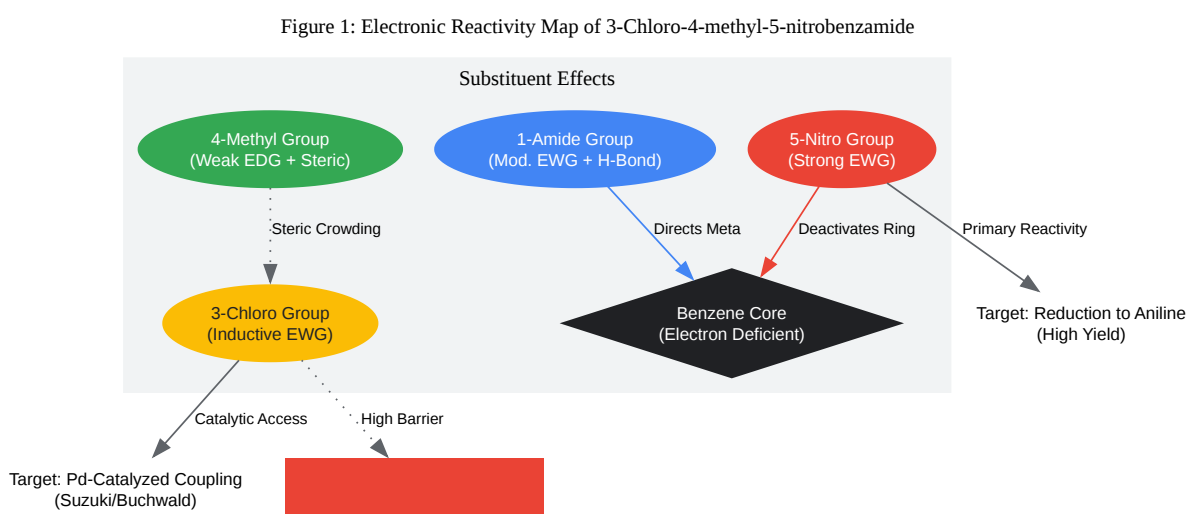
The physicochemical behavior of CMNB is governed by the "push-pull" electronics of the aromatic ring.[2][3][4] The electron-withdrawing nitro (-NO₂) and amide (-CONH₂) groups deplete electron density, increasing the acidity of the amide protons, while the central methyl group introduces lipophilicity and steric bulk that modulates solubility.[1][2][3][4]

Table 1: Physicochemical Specifications

Property	Value / Characteristic	Notes
IUPAC Name	3-Chloro-4-methyl-5-nitrobenzamide	
Molecular Formula	C ₈ H ₇ ClN ₂ O ₃	
Molecular Weight	214.61 g/mol	
Appearance	Pale yellow to cream crystalline solid	Nitro group chromophore typically imparts yellow hue.[1][2][3][4][5][6][7]
Predicted LogP	1.8 – 2.1	Moderate lipophilicity; suitable for oral bioavailability metrics.[1][2][3]
H-Bond Donors	2 (Amide -NH ₂)	
H-Bond Acceptors	3 (Amide -C=O, Nitro -NO ₂)	
Topological PSA	~86 Å ²	Polar Surface Area suggests good membrane permeability.[1][2][3][4]
Melting Point	175°C – 185°C (Predicted)	Significantly higher than the parent acid (~145°C) due to intermolecular H-bonding.[1][2][3][4]
Solubility	High: DMSO, DMF, DMAc Moderate: Methanol, Ethyl Acetate Low: Water, Hexane	Solubilization requires breaking the crystal lattice energy; dipolar aprotic solvents are preferred.[1][2][3]

Electronic Structure & Reactivity Map

The following diagram illustrates the electronic influences on the benzene ring, dictating the compound's reactivity profile. Unlike typical S_NAr substrates, the chlorine here is meta to both electron-withdrawing groups, making it resistant to nucleophilic attack but ideal for palladium-catalyzed coupling.^{[1][2][3][4]}



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Caption: Electronic map highlighting the orthogonal reactivity: Nitro reduction is favored, while Chlorine position dictates metal-catalyzed coupling over S_NAr.^{[1][2][3][4]}

Synthetic Protocol: Acid to Amide Conversion

While the parent acid (3-Chloro-4-methyl-5-nitrobenzoic acid) is commercially available, the primary amide is often synthesized in situ or as a discrete intermediate to avoid hydrolysis issues during storage.^{[1][2][3][4]}

Methodology: Thionyl Chloride Activation

This protocol ensures complete conversion with minimal purification required.[1][2][3]

Reagents:

- Precursor: 3-Chloro-4-methyl-5-nitrobenzoic acid (1.0 eq)[1][2][3][4]
- Activator: Thionyl Chloride (SOCl_2 , 1.5 eq) or Oxalyl Chloride (1.2 eq)[1][3]
- Catalyst: DMF (3-5 drops)[1][2][3][4]
- Quench: Aqueous Ammonium Hydroxide (28-30% NH_3)[1][2][3][4]
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1][2][3]

Step-by-Step Protocol:

- Activation: In a dry 3-neck round-bottom flask under Nitrogen, suspend the benzoic acid derivative in anhydrous DCM (10 mL/g).
- Catalysis: Add catalytic DMF. Note: DMF reacts with acid chloride to form the Vilsmeier reagent, significantly accelerating the reaction.[1][2][3]
- Chlorination: Add SOCl_2 dropwise at 0°C . Allow to warm to room temperature and reflux for 2 hours until gas evolution (HCl/SO_2) ceases.
 - Validation: Aliquot quenched in MeOH should show Methyl Ester peak by HPLC/TLC.[1][2][3]
- Evaporation: Remove solvent and excess SOCl_2 under reduced pressure to yield the crude acid chloride (yellow oil/solid).[1][2][3] Do not purify.
- Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C .[1][2][3]
- Quench: Slowly add aqueous NH_4OH (excess) or bubble anhydrous NH_3 gas. A heavy precipitate (the amide) will form immediately.[1][3]
- Workup: Filter the solid. Wash with water (to remove NH_4Cl) and cold ether (to remove organic impurities).[1][3] Dry in a vacuum oven at 45°C .

Analytical Characterization & QC

To ensure the integrity of the scaffold for downstream applications, a robust analytical workflow is required.^{[1][3][4]}

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 μm .^{[1][3]}
- Mobile Phase A: Water + 0.1% Formic Acid.^{[1][2][3][4]}
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.^{[1][2][3][4]}
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).^{[1][3]}
- Retention Logic: The amide will elute earlier than the parent acid (if pH is low enough to protonate acid) or later than the acid (if acid is ionized), but generally earlier than the non-polar chloro-nitro precursors.^{[1][2][3][4]}

NMR Interpretation (DMSO- d_6)

- Amide Protons: Two broad singlets (or one very broad hump) between δ 7.5 – 8.2 ppm.^{[1][2][3]} They are non-equivalent due to restricted rotation.^{[1][2][3]}
- Aromatic Protons: Two distinct singlets (due to tetrasubstitution preventing coupling).^{[1][2][3]}
 - H-2 (between Amide and Cl): $\sim \delta$ 7.8 ppm.^{[1][2][3]}
 - H-6 (between Amide and NO_2): $\sim \delta$ 8.1 ppm (more deshielded by Nitro).^{[1][2][3][4]}
- Methyl Group: Singlet at $\sim \delta$ 2.4 ppm.^{[1][2][3]}

Stability & Handling (HSE)

Thermal Stability

As a nitro-aromatic, CMNB possesses significant decomposition energy.^{[1][2][3][4]}

- DSC Profile: Expect a sharp endotherm (melting) followed by a broad exotherm (decomposition) >250°C.[1][3]
- Precaution: Do not heat bulk material above 200°C. Avoid distillation.[1][2][3]

Hydrolytic Stability

The amide bond is robust at neutral pH but susceptible to hydrolysis under strongly acidic (pH < 1) or basic (pH > 12) conditions at elevated temperatures, reverting to the parent benzoic acid.[1][3]

Safety Data Sheet (SDS) Highlights

- Signal Word: Warning.
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][3][8]
- Handling: Use engineering controls (fume hood) to prevent dust inhalation.[1][2][3] Nitro-compounds can be absorbed through the skin; nitrile gloves are mandatory.[1][2][3][4]

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